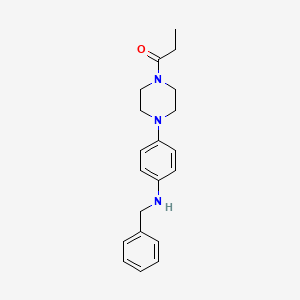
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (BPAP) is a novel compound that has been recently synthesized in the laboratory. It belongs to the family of piperazine derivatives, which are known for their potential therapeutic applications. BPAP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline is not fully understood. However, it is believed to act on the dopaminergic system in the brain, which is involved in regulating mood, motivation, and reward. N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention. It has also been found to have anti-inflammatory and anti-tumor properties. In addition, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to have a positive effect on mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on N-benzyl-4-(4-propionyl-1-piperazinyl)aniline. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with potential applications in the field of education and workplace productivity. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline, which may lead to the development of more effective and targeted therapies for a range of neurological and psychiatric disorders.
In conclusion, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (N-benzyl-4-(4-propionyl-1-piperazinyl)aniline) is a novel compound with promising potential for various research applications. It exhibits a wide range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor properties. While its mechanism of action is not fully understood, it has been extensively studied and synthesized, making it readily available for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline involves the reaction of benzylamine with 4-(4-formyl-1-piperazinyl)aniline, followed by acylation using propionic anhydride. The final product is obtained after purification using column chromatography. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. In the field of neuroscience, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to enhance cognitive function and memory retention in animal models. It has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[4-(benzylamino)phenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-20(24)23-14-12-22(13-15-23)19-10-8-18(9-11-19)21-16-17-6-4-3-5-7-17/h3-11,21H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQMSFNUVURSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)
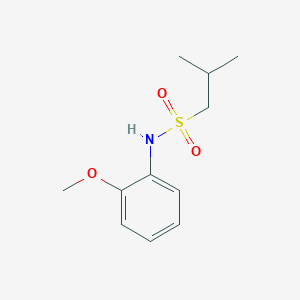
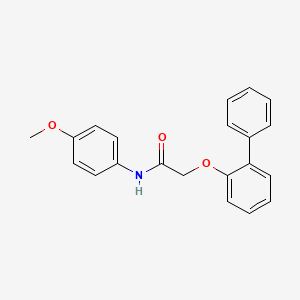

![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

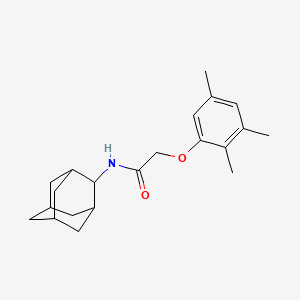
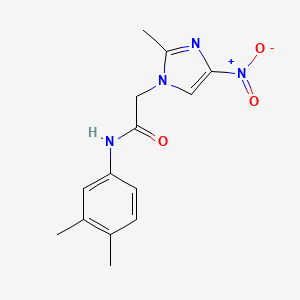
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)